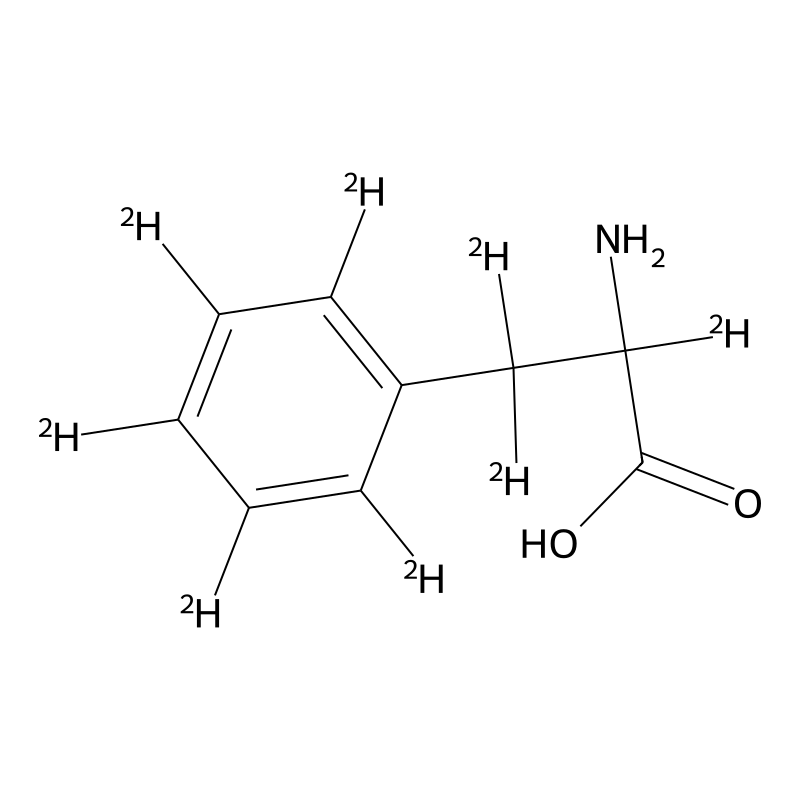

BOC-L-phenylalanine-d8

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

BOC-L-phenylalanine-d8 is a chemically protected, stable isotope-labeled (SIL) form of the essential amino acid L-phenylalanine. The tert-butoxycarbonyl (BOC) protecting group shields the amino function, making it a versatile building block for synthesizing labeled peptides and derivatives. Its primary procurement driver is its function as a high-purity internal standard for quantitative analysis by isotope dilution mass spectrometry (LC-MS/MS), a gold-standard technique in clinical diagnostics, metabolomics, and pharmacokinetic studies. The eight deuterium atoms provide a distinct mass shift, allowing it to be differentiated from its natural, non-labeled counterpart in complex biological matrices.

Substituting BOC-L-phenylalanine-d8 with its non-deuterated (d0) analog, BOC-L-phenylalanine, is incompatible with its primary application. The entire value proposition of an isotopic internal standard is its ability to be distinguished from the endogenous analyte by mass while being chemically and physically identical during sample extraction and chromatographic separation. Using the non-deuterated version would make it indistinguishable from the target analyte in a mass spectrometer, rendering quantitative analysis by isotope dilution impossible. Similarly, using the unprotected form, L-phenylalanine-d8, is not a direct substitute for workflows that require the BOC group for subsequent synthetic steps, such as in solid-phase peptide synthesis (SPPS), where controlled, stepwise reactions are critical.

Accurate Quantification by Isotope Dilution MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS bioanalysis, correcting for variations in sample preparation, matrix effects, and instrument response. Methods using deuterated phenylalanine standards for LC-MS/MS analysis of blood spots have demonstrated high accuracy and linearity (R² of 0.9999) over physiological and pathological concentration ranges. This level of precision is critical for clinical monitoring of metabolic disorders like Phenylketonuria (PKU).

| Evidence Dimension | Calibration Curve Linearity (Accuracy) |

| Target Compound Data | R² = 0.9999 |

| Comparator Or Baseline | Ideal linear correlation (R² = 1.0) |

| Quantified Difference | Near-perfect linearity, demonstrating high accuracy for quantification. |

| Conditions | LC-ToF-MS analysis of underivatized phenylalanine standard solutions with known isotope ratios. |

This demonstrates the compound's direct suitability and reliability as an internal standard for achieving accurate, reproducible quantitative results in validated bioanalytical methods.

Kinetic Isotope Effect for Metabolic Flux Analysis

Deuteration of the phenylalanine ring slows its rate of enzymatic hydroxylation to tyrosine, a phenomenon known as the kinetic isotope effect (KIE). For the enzyme Phenylalanine Hydroxylase (PheH), the catalytic rate (kcat) for ring-deuterated [2H5]-phenylalanine shows a significant isotope effect, with reported Dkcat values of 1.2 to 1.45. This reduced metabolic rate makes the deuterated version a more robust tracer in metabolic studies, as it is consumed more slowly than its endogenous counterpart, facilitating measurement of metabolic flux and enzyme activity in vivo.

| Evidence Dimension | Kinetic Isotope Effect (Dkcat) |

| Target Compound Data | Dkcat = 1.2 (with 6-methyltetrahydropterin as cofactor) |

| Comparator Or Baseline | Non-deuterated L-phenylalanine (Dkcat = 1.0, by definition) |

| Quantified Difference | 20% reduction in the rate of enzymatic conversion compared to the non-deuterated substrate. |

| Conditions | In vitro assay with Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH). |

For researchers studying metabolic pathways, this quantifiable reduction in metabolic rate is a key feature, not a flaw, allowing for more precise tracing of phenylalanine metabolism over time.

BOC Protection for Controlled Peptide Synthesis

The BOC (tert-butoxycarbonyl) group is a standard protecting group in both solid-phase and solution-phase peptide synthesis. It effectively shields the amino group, preventing unwanted side reactions during the coupling of subsequent amino acids, which is critical for ensuring the purity and integrity of the final peptide. The BOC group is stable under neutral and basic conditions but can be selectively removed under mild acidic conditions, a key requirement for stepwise peptide elongation. This makes BOC-L-phenylalanine-d8 a suitable precursor for synthesizing isotopically labeled peptides used in quantitative proteomics or as therapeutic tracers.

| Evidence Dimension | Chemical Stability / Lability |

| Target Compound Data | BOC group is stable to neutral/basic conditions, labile to mild acid. |

| Comparator Or Baseline | Unprotected L-phenylalanine-d8 (amine group is reactive, leading to uncontrolled side reactions in peptide synthesis). |

| Quantified Difference | Qualitative but fundamental difference in chemical reactivity, enabling controlled synthesis. |

| Conditions | Standard conditions for Boc-based Solid-Phase Peptide Synthesis (SPPS). |

For synthesizing labeled peptides, using the BOC-protected form is non-negotiable to prevent side reactions and ensure the final product has the correct sequence and high purity.

Clinical Diagnostics & Newborn Screening

Directly applicable as an internal standard for the LC-MS/MS quantification of phenylalanine in dried blood spots. Its demonstrated ability to support highly linear and accurate calibration curves is essential for the reliable diagnosis and monitoring of patients with metabolic disorders like Phenylketonuria (PKU).

In Vivo Phenylalanine Flux Tracer

Following deprotection, the resulting L-phenylalanine-d8 serves as an ideal tracer for studying phenylalanine metabolism. The known kinetic isotope effect, which slows its conversion to tyrosine, allows for precise measurement of phenylalanine hydroxylase (PAH) enzyme activity in vivo, providing critical insights into metabolic diseases.

Labeled Peptide Synthesis

As a BOC-protected amino acid, this compound is a key starting material for the controlled synthesis of deuterium-labeled peptides. These labeled peptides are invaluable tools in quantitative proteomics (e.g., AQUA strategy) and as tracers in pharmacokinetic studies to differentiate an administered peptide drug from its endogenous counterparts.

References

- [1] Greeves, J., et al. (2011). Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU). ResearchGate.

- [2] Yuan, L., Wang, J., & Chen, R. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. Clinical Biochemistry, 100, 52-58.

- [3] Matalon, R., Matthews, D. E., Michals, K., & Bier, D. (1982). The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children. Journal of inherited metabolic disease, 5(1), 17–19.

- [4] Panay, A. J., & Fitzpatrick, P. F. (2008). Kinetic isotope effects on aromatic and benzylic hydroxylation by Chromobacterium violaceum phenylalanine hydroxylase as probes of the chemical mechanism and reactivity. Biochemistry, 47(42), 11118–11124.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types